

Application Notes: p-HYDROXYNOREPHEDRINE as a Reference Standard in Forensic Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **p-HYDROXYNOREPHEDRINE**

Cat. No.: **B107525**

[Get Quote](#)

Introduction

p-Hydroxynorephedrine (4-hydroxynorephedrine) is a primary active metabolite of amphetamine and is a critical analyte in forensic and clinical toxicology.[\[1\]](#)[\[2\]](#) As a sympathomimetic amine, its presence and concentration in biological specimens can provide crucial information regarding the ingestion and metabolism of amphetamine. Accurate and reliable quantification of **p-hydroxynorephedrine** is essential for the correct interpretation of toxicological findings. This document provides detailed application notes and protocols for the use of **p-hydroxynorephedrine** as a reference standard in forensic analysis, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

Reference Standard Specifications

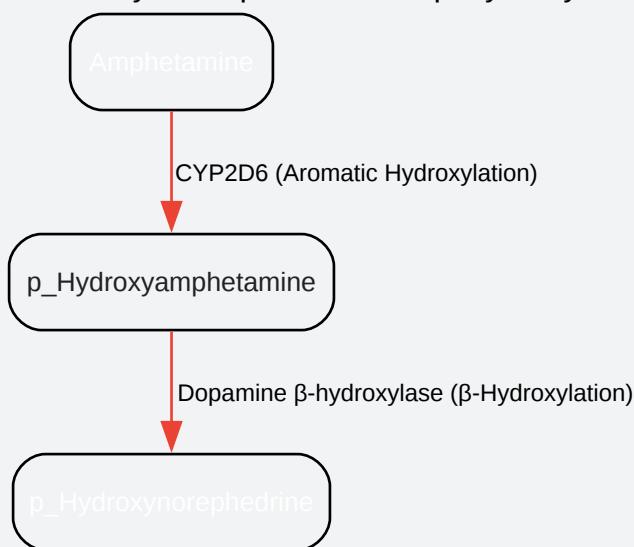
A certified reference material (CRM) of **p-hydroxynorephedrine** is fundamental for accurate calibration, validation, and quality control in forensic laboratories. The Certificate of Analysis (CoA) for a **p-hydroxynorephedrine** reference standard should include the following information.[\[3\]](#)[\[4\]](#)

Parameter	Specification	Method
Chemical Name	4-(2-amino-1-hydroxypropyl)phenol	-
Synonyms	p-Hydroxynorephedrine, 4-Hydroxynorephedrine	-
CAS Number	771-91-5	-
Molecular Formula	C ₉ H ₁₃ NO ₂	Elemental Analysis
Molecular Weight	167.21 g/mol	Mass Spectrometry
Appearance	White to off-white solid	Visual Inspection
Purity (as is)	≥ 98.5%	HPLC-DAD, LC-MS
Identification	Conforms to the structure	¹ H-NMR, ¹³ C-NMR, MS, IR
Residual Solvents	< 0.5%	GC-HS
Water Content	< 1.0%	Karl Fischer Titration
Inorganic Impurities	< 0.1%	Residue on Ignition
Storage	-20°C, desiccated, protected from light	-
Retest Date	24 months from date of certification	Real-time stability study

Metabolic Pathway of Amphetamine to p-Hydroxynorephedrine

p-Hydroxynorephedrine is formed in humans through the metabolism of amphetamine. The primary pathway involves the aromatic hydroxylation of amphetamine to p-hydroxyamphetamine, a reaction mediated by the cytochrome P450 enzyme CYP2D6. Subsequently, p-hydroxyamphetamine undergoes β-hydroxylation by dopamine β-hydroxylase to form **p-hydroxynorephedrine**.^{[1][2]}

Metabolic Pathway of Amphetamine to p-Hydroxynorephedrine

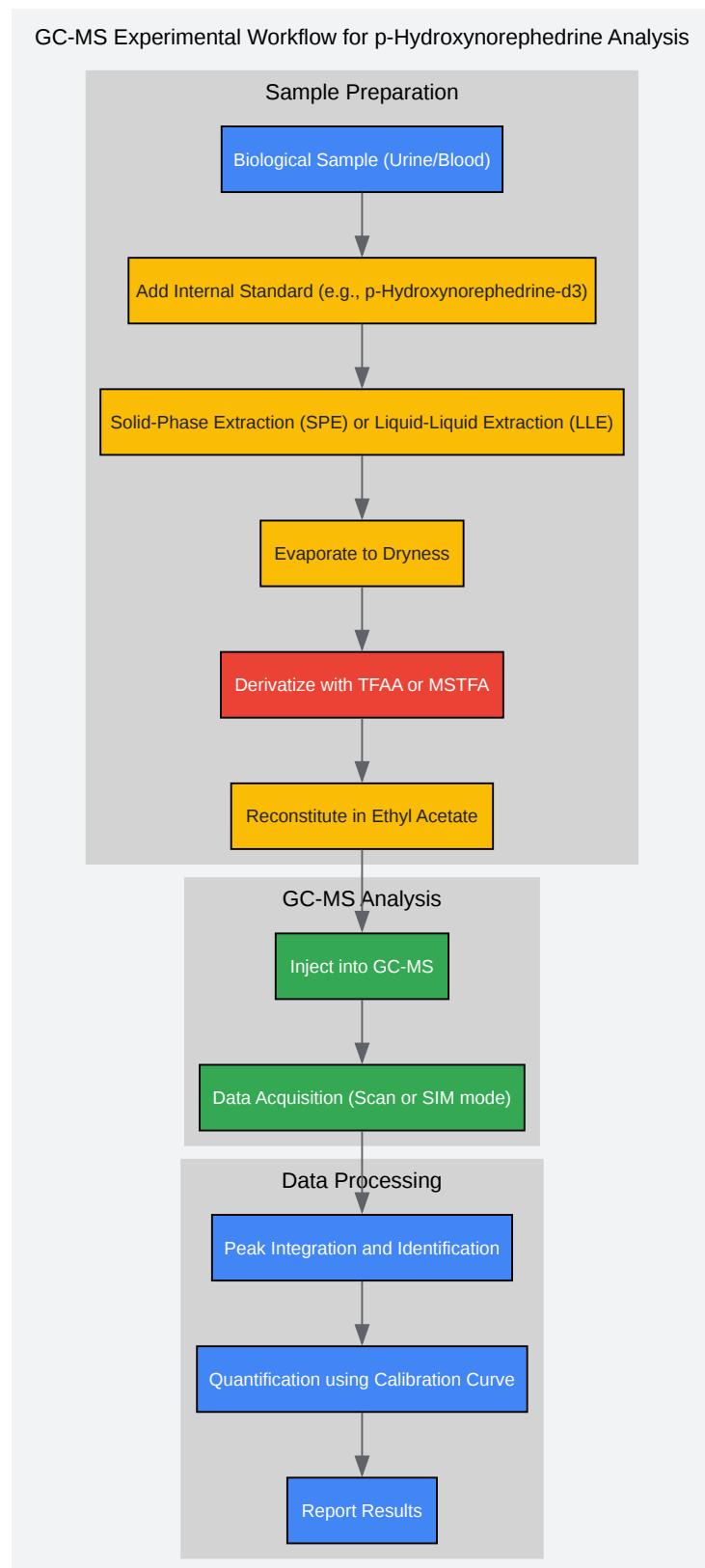
[Click to download full resolution via product page](#)

Caption: Metabolic conversion of amphetamine to **p-hydroxynorephedrine**.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the identification and quantification of amphetamine-type substances in forensic toxicology. Derivatization is typically required to improve the chromatographic properties and thermal stability of **p-hydroxynorephedrine**.



[Click to download full resolution via product page](#)

Caption: Workflow for **p-hydroxynorephedrine** analysis by GC-MS.

This protocol is adapted from established methods for the analysis of sympathomimetic amines and amphetamine metabolites.[\[5\]](#)[\[6\]](#)

1. Sample Preparation (Solid-Phase Extraction - SPE)

- To 1 mL of urine or blood, add 10 μ L of a 10 μ g/mL solution of **p-hydroxynorephedrine-d3** (internal standard).
- Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
- Condition a mixed-mode SPE cartridge (e.g., Bond Elut Plexa PCX) with 2 mL of methanol followed by 2 mL of 0.1 M phosphate buffer (pH 6.0).
- Load the sample onto the SPE cartridge.
- Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analytes with 2 mL of 5% ammonium hydroxide in ethyl acetate.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

- To the dried residue, add 50 μ L of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
- Cap the vial and heat at 70°C for 30 minutes.
- Cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.

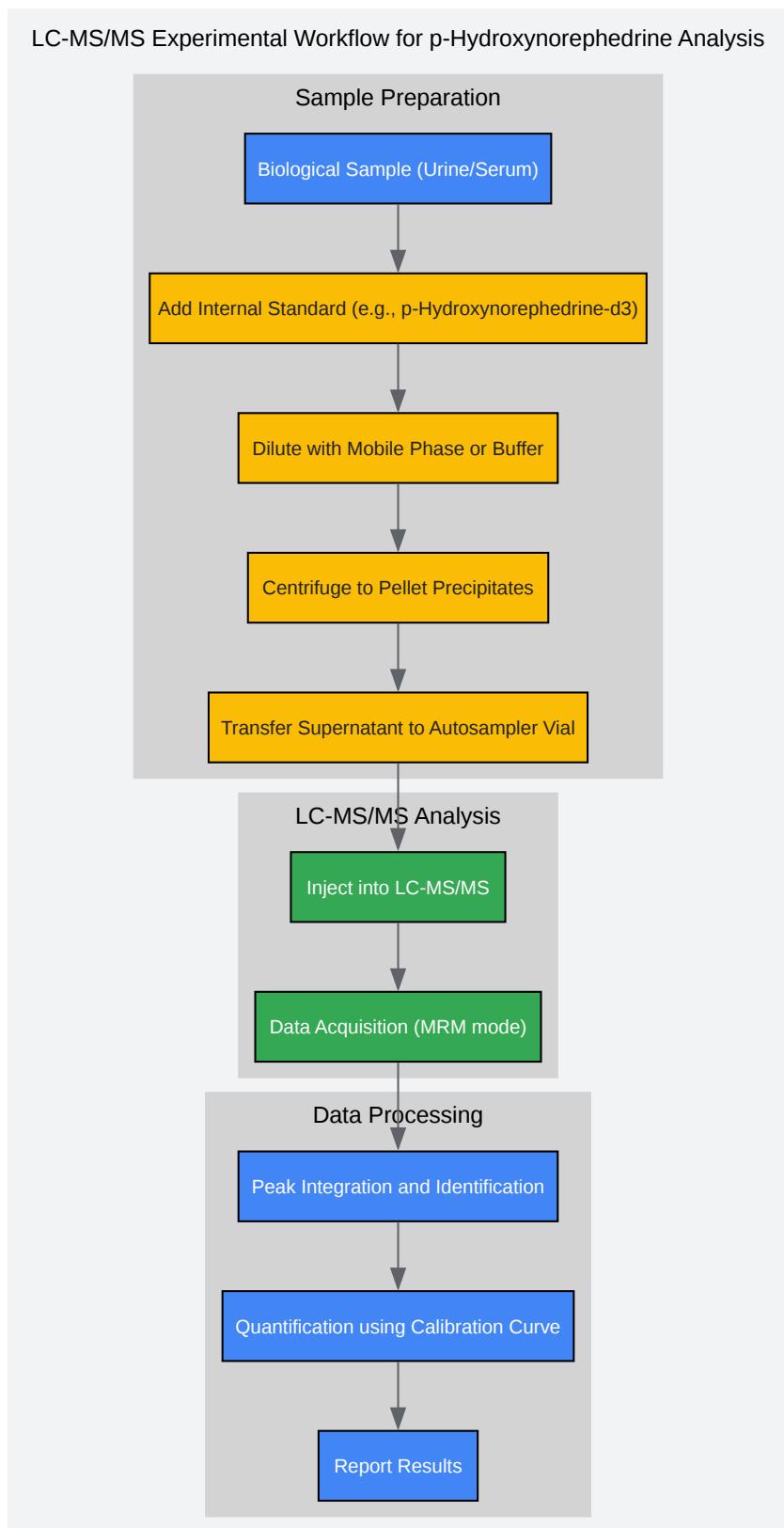
- Injection Volume: 1 μ L.
- Inlet Temperature: 250°C.
- Injection Mode: Splitless.
- Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM).
 - **p-Hydroxynorephedrine**-TMS derivative: m/z 73, 179, 268
 - **p-Hydroxynorephedrine-d3**-TMS derivative: m/z 73, 182, 271

The following table presents illustrative validation parameters for a GC-MS method for **p-hydroxynorephedrine**, based on data for structurally similar compounds.

Parameter	Result
Linearity Range	5 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	2 ng/mL
Limit of Quantitation (LOQ)	5 ng/mL
Accuracy (% Bias)	-10% to +8%
Precision (% RSD)	< 15%
Extraction Recovery	> 85%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of **p-hydroxynorephedrine** in biological matrices, often with simpler sample preparation ("dilute-and-shoot") compared to GC-MS.



[Click to download full resolution via product page](#)

Caption: Workflow for **p-hydroxynorephedrine** analysis by LC-MS/MS.

This protocol is based on a validated method for the enantioselective quantification of amphetamine and its metabolites in serum.[\[1\]](#)

1. Sample Preparation ("Dilute-and-Shoot")

- To 50 μ L of serum or urine, add 10 μ L of a 10 μ g/mL solution of **p-hydroxynorephedrine-d3** (internal standard).
- Add 150 μ L of acetonitrile to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 14,000 rpm for 5 minutes.
- Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
- Column: Chiral column (e.g., Astec CHIROBIOTIC V2, 150 x 2.1 mm, 5 μ m) for enantiomeric separation, or a standard C18 column for achiral analysis.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.
- Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.

- Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
p- Hydroxynorephedrine (Quantifier)	168.1	107.1	25
p- Hydroxynorephedrine (Qualifier)	168.1	77.1	35
p- Hydroxynorephedrine- d3 (IS)	171.1	110.1	25

The following data is adapted from a validated method for 4-hydroxyamphetamine, a close structural analog and precursor to **p-hydroxynorephedrine**.^[1]

Parameter	Result for 4-hydroxyamphetamine
Linearity Range	0.5 - 250 ng/mL
Correlation Coefficient (r^2)	> 0.998
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantitation (LOQ)	0.5 ng/mL
Accuracy (% Bias)	-8.2% to +10.5%
Intra-day Precision (% RSD)	2.5% - 7.8%
Inter-day Precision (% RSD)	4.1% - 9.2%
Matrix Effect	-15% to +5%
Stability (10 months at -20°C)	Stable

Stability of p-Hydroxynorephedrine Reference Standard

The stability of the **p-hydroxynorephedrine** reference standard is crucial for ensuring the accuracy of quantitative results over time. Stability studies should be conducted under various conditions to establish appropriate storage and handling procedures.

Condition	Duration	Observation
Long-term (-20°C, protected from light)	24 months	No significant degradation observed.
Accelerated (40°C / 75% RH)	6 months	Minor degradation (<2%) observed.
Solution Stability (in Methanol/Water at 4°C)	1 month	Stable in methanol/water at 4°C.
Freeze-Thaw Stability (in processed biological matrix)	3 cycles	No significant degradation observed.

Conclusion

The use of a well-characterized **p-hydroxynorephedrine** reference standard is indispensable for the accurate and defensible forensic analysis of amphetamine metabolism. The GC-MS and LC-MS/MS protocols outlined in these application notes provide robust and sensitive methods for the quantification of **p-hydroxynorephedrine** in biological matrices. Proper method validation, including the assessment of linearity, sensitivity, accuracy, precision, and stability, is essential for ensuring the quality and reliability of forensic toxicology results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Hydroxynorephedrine - Wikipedia [en.wikipedia.org]
- 3. noramco.com [noramco.com]
- 4. noramco.com [noramco.com]
- 5. nyc.gov [nyc.gov]
- 6. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
- To cite this document: BenchChem. [Application Notes: p-HYDROXYNOREPHEDRINE as a Reference Standard in Forensic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107525#use-of-p-hydroxynorephedrine-as-a-reference-standard-in-forensic-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com